molecular formula C10H13NO3 B8501016 Methyl 3-(4-methoxypyridin-2-yl)propanoate

Methyl 3-(4-methoxypyridin-2-yl)propanoate

Cat. No.: B8501016
M. Wt: 195.21 g/mol
InChI Key: DEEVWIIFCDFVPD-UHFFFAOYSA-N
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Description

Methyl 3-(4-methoxypyridin-2-yl)propanoate is an organic compound with a molecular formula of C10H13NO3 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-methoxypyridin-2-yl)propanoate typically involves the esterification of 3-(4-methoxypyridin-2-yl)propionic acid. This can be achieved through a reaction with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-methoxypyridin-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: 3-(4-methoxypyridin-2-yl)propionic acid.

    Reduction: 3-(4-methoxypyridin-2-yl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-methoxypyridin-2-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-methoxypyridin-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the ester functionality play crucial roles in its binding affinity and reactivity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-hydroxypyridin-2-yl)propionate
  • Methyl 3-(4-chloropyridin-2-yl)propionate
  • Methyl 3-(4-aminopyridin-2-yl)propionate

Uniqueness

Methyl 3-(4-methoxypyridin-2-yl)propanoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 3-(4-methoxypyridin-2-yl)propanoate

InChI

InChI=1S/C10H13NO3/c1-13-9-5-6-11-8(7-9)3-4-10(12)14-2/h5-7H,3-4H2,1-2H3

InChI Key

DEEVWIIFCDFVPD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1)CCC(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

43.1 g of methyl 3-(4-methoxypyridin-2-yl)acrylate (starting material F3) in 600 ml of methanol are hydrogenated over 3.0 g of Pd/C (10%) until the starling material has disappeared (TLC). The catalyst is filtered off, and the mixture is then concentrated and dried under high vacuum. This gives 41.95 g of the title compound as a light-yellow oil. The mass spectrum shows the molecular peak MH+ at 196 Da.
Name
methyl 3-(4-methoxypyridin-2-yl)acrylate
Quantity
43.1 g
Type
reactant
Reaction Step One
Name
material F3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three
Name
Quantity
3 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

43.1 g of methyl 3-(4-methoxypyridin-2-yl)acrylate (starting material A3) in 600 ml of methanol are hydrogenated over 3.0 g of 10% strength Pd/C until the starting material has disappeared (TLC). The catalyst is filtered off, and the mixture is then concentrated and dried under high vacuum. This gives 41.95 g of the title compound as a light-yellow oil. The mass spectrum shows the molecular peak MH+ at 196 Da.
Name
methyl 3-(4-methoxypyridin-2-yl)acrylate
Quantity
43.1 g
Type
reactant
Reaction Step One
Name
material A3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

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